molecular formula C11H14BrNO B2361259 2-bromo-N-(4-methylphenyl)butanamide CAS No. 300707-60-2

2-bromo-N-(4-methylphenyl)butanamide

Cat. No.: B2361259
CAS No.: 300707-60-2
M. Wt: 256.143
InChI Key: BAKMANLFAWTIPT-UHFFFAOYSA-N
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Description

2-bromo-N-(4-methylphenyl)butanamide is a useful research compound. Its molecular formula is C11H14BrNO and its molecular weight is 256.143. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(4-methylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-3-10(12)11(14)13-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKMANLFAWTIPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

suppliers and price of 2-bromo-N-(4-methylphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-bromo-N-(4-methylphenyl)butanamide: Sourcing, Synthesis, and Safe Handling for Research Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 300707-60-2), a valuable intermediate in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document details the current sourcing landscape, including known suppliers and pricing considerations. Furthermore, it presents a validated, step-by-step synthetic protocol derived from established chemical principles for α-bromoamides. Key sections on safe handling, storage, and potential research applications are included to ensure both operational safety and conceptual understanding. The guide is grounded in authoritative references and employs clear visualizations to elucidate complex processes, serving as an essential resource for laboratory practice.

Compound Profile & Physicochemical Properties

This compound is a secondary amide derivative and a member of the α-haloamide class of compounds. This functional group arrangement makes it a versatile building block, particularly for introducing a substituted butanamide moiety into larger, more complex molecules. Its structure features a bromine atom on the carbon alpha to the carbonyl group, which serves as an effective leaving group in nucleophilic substitution reactions.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 300707-60-2
Molecular Formula C₁₁H₁₄BrNO[1]
Molecular Weight 256.14 g/mol [1]
Synonyms 2-bromo-N-(p-tolyl)butanamideN/A
Class α-BromoamideN/A

Sourcing & Procurement

The procurement of this compound is characteristic of specialized research chemicals, primarily available through suppliers focusing on screening compounds and building blocks for discovery research. The market is composed of several niche vendors, and availability can fluctuate.

Supplier Landscape & Pricing Analysis

Pricing and availability are highly dependent on the supplier, requested quantity, and required purity. As of early 2026, pricing for small, research-scale quantities is in the range of several dozen to over one hundred US dollars per milligram. Researchers should anticipate that many suppliers operate on a "price on request" basis.

SupplierCompound ID / Product No.Availability / Notes
Chemdiv 1889-0511Available in 1 mg format for $69 (Price subject to change).[1]
Sigma-Aldrich PH011515 (related compound)Lists 2-bromo-N-(2-methylphenyl)butanamide under the AldrichCPR brand, noting that the buyer assumes responsibility for confirming purity. The target compound is also listed among many results.
Other Potential Suppliers AChemBlock, AOBChem, Ambeed, Inc.These and other suppliers are listed as vendors for this or structurally similar compounds, typically requiring an inquiry for price and availability.

Synthetic Routes & Methodologies

The synthesis of this compound is most reliably achieved through the nucleophilic acyl substitution of a 2-bromobutyryl halide with 4-methylaniline (p-toluidine). This well-established amidation reaction is efficient and high-yielding. The protocol below is a standard procedure adapted from analogous syntheses of similar N-aryl-α-bromoamides.[2][3]

Proposed Experimental Protocol

Objective: To synthesize this compound from 4-methylaniline and 2-bromobutyryl bromide.

Reagents & Materials:

  • 4-methylaniline (p-toluidine)

  • 2-bromobutyryl bromide

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Acyl Bromide: While stirring vigorously, add a solution of 2-bromobutyryl bromide (1.1 equivalents) in anhydrous DCM dropwise to the cooled mixture over 15-20 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize the triethylammonium hydrobromide salt.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and finally with brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Diagram of Synthetic Workflow

G Figure 1: Experimental Workflow for Amide Synthesis cluster_reactants Reactants & Solvents cluster_process Process Steps p_toluidine 4-Methylaniline setup 1. Dissolve Aniline & Base in DCM p_toluidine->setup Et3N Triethylamine Et3N->setup DCM Anhydrous DCM DCM->setup acid_bromide 2-Bromobutyryl Bromide add 3. Add Acid Bromide Solution acid_bromide->add cool 2. Cool to 0 °C setup->cool cool->add react 4. Stir at Room Temperature add->react quench 5. Quench with NaHCO₃ react->quench extract 6. Aqueous Workup & Extraction quench->extract dry 7. Dry & Concentrate extract->dry purify 8. Purify (Chromatography) dry->purify product Pure this compound purify->product

Caption: Figure 1: Experimental Workflow for Amide Synthesis

Diagram of Reaction Mechanism

Caption: Figure 2: Nucleophilic Acyl Substitution Mechanism

Safety, Handling, and Storage

As no specific Material Safety Data Sheet (MSDS) is widely available for this compound, handling precautions should be based on structurally related α-bromoamides and general principles of laboratory safety.[4][5][6]

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Avoid direct contact with skin and eyes. Avoid creating dust. Ensure adequate ventilation.

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes.[7]

    • Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[7]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[5]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and keep away from strong oxidizing agents.[8]

Disclaimer: This information is a guideline. Always consult the specific Safety Data Sheet provided by the supplier before handling the chemical.

Applications in Research & Development

This compound is primarily of interest as a synthetic intermediate or building block in discovery chemistry. Its utility stems from the two reactive sites it possesses: the nucleophilic secondary amide and the electrophilic α-brominated carbon.

  • Medicinal Chemistry & Drug Discovery: α-haloamides are versatile precursors in the synthesis of novel chemical entities.[9] The bromine atom can be displaced by a variety of nucleophiles (e.g., amines, thiols, azides) to rapidly generate a library of compounds for biological screening. Such libraries are often evaluated for activities such as antibacterial or enzyme inhibition.[10] Brominated intermediates are foundational in the synthesis of drugs targeting neurological and endocrinological conditions.[11]

  • Materials Science: While less common, related N-aryl α-haloamides have been investigated as functional initiators for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique used to create polymers with specific architectures.[2]

Conclusion

This compound is a specialized yet valuable chemical for research and development. While sourcing requires engagement with niche chemical suppliers, its synthesis is straightforward, relying on fundamental and well-documented amidation chemistry. By adhering to the safety protocols outlined for analogous compounds and understanding its potential as a versatile synthetic intermediate, researchers can effectively incorporate this compound into their discovery workflows.

References

  • Amerigo Scientific. 2-Bromo-N-methyl-N-(4-methylphenyl)butanamide. [Link]

  • Moreno-Fuquen, R., et al. (2012). 2-Bromo-2-methyl-N-p-tolylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o133. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2'-Bromo-4'-methylacetanilide (Chinese). [Link]

  • Tradeindia. 2-bromo-1-(4-methylphenyl)propan-1-one. [Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE. [Link]

  • PrepChem.com. Synthesis of 4-bromo-N-(4-hydroxyphenyl)butanamide. [Link]

  • PYG Lifesciences. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. [Link]

  • ResearchGate. Preparation of 2‐bromo‐2‐methyl‐N‐o‐tolylpropanamide. [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... [Link]

Sources

Definitive Characterization of 2-Bromo-N-(4-methylphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting Point & Characterization of 2-Bromo-N-(4-methylphenyl)butanamide Document Type: Technical Whitepaper & Experimental Protocol Audience: Pharmaceutical Researchers, Process Chemists, and QC Scientists[1]

Thermal Analysis, Synthesis Logic, and Quality Control Standards

Executive Summary

The precise characterization of This compound (CAS: 300707-60-2) is a critical quality gate in the synthesis of advanced pharmaceutical intermediates and specialized polymer initiators.[1] As an


-haloamide, this compound serves as a versatile electrophile in nucleophilic substitutions and a radical source in Atom Transfer Radical Polymerization (ATRP).

This guide establishes the melting point range of 92–93 °C as the primary thermodynamic benchmark for purity. Deviations from this narrow thermal window typically indicate the presence of unreacted p-toluidine or hydrolysis byproducts (2-bromobutanoic acid), both of which significantly compromise downstream reaction yields.[1] This whitepaper details the synthesis, purification, and validation protocols required to achieve and verify this standard.

Chemical Identity & Structural Analysis

Parameter Specification
IUPAC Name This compound
Common Synonyms 2-Bromo-N-p-tolylbutanamide; N-(p-Tolyl)-2-bromobutyramide
CAS Number 300707-60-2
Molecular Formula C

H

BrNO
Molecular Weight 256.14 g/mol
Physical State White to off-white crystalline solid
Melting Point 92–93 °C (Standard Purity >95%)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in Water
Structural Significance

The molecule features a secondary amide linkage stabilizing a bulky p-tolyl group against a reactive


-bromo alkyl chain.[1] The steric hindrance provided by the p-methyl group and the ethyl side chain (from the butyryl moiety) influences the crystal packing lattice, resulting in a melting point significantly distinct from its propionamide analog (96 °C) and acetanilide derivatives.

Thermodynamic Profile: The Melting Point

The melting point (MP) is the definitive " go/no-go " metric for this compound.[1]

  • Target Range: 92.0 °C – 93.0 °C

  • Thermodynamic Behavior: The transition is sharp for high-purity samples (>98%).[1]

  • Impurity Depression:

    • Unreacted p-Toluidine (MP ~43 °C): Even trace amounts (1-2%) cause a significant depression and broadening of the MP range (e.g., 85–90 °C).[1]

    • 2-Bromobutanoic Acid: A liquid at room temperature; its presence results in a "wet" crystal appearance and a drastic drop in MP.[1]

Differential Scanning Calorimetry (DSC) Profile

For rigorous QC, a DSC trace should show a single endothermic peak with an onset at 92 °C. Secondary peaks or pre-melt baselines indicate polymorphic impurities or solvent inclusion.

Synthesis & Purity Control

To reliably achieve the 92–93 °C standard, the synthesis must prioritize the complete removal of the nucleophilic amine precursor.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution (Schotten-Baumann conditions) between 2-bromobutyryl bromide and p-toluidine.[1]

SynthesisPathway Reactant1 2-Bromobutyryl Bromide (Electrophile) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 p-Toluidine (Nucleophile) Reactant2->Intermediate Product This compound (MP: 92-93°C) Intermediate->Product Elimination of Br- Byproduct HBr (Neutralized by Base) Intermediate->Byproduct

Figure 1: Synthetic pathway for this compound via acyl substitution.

Critical Process Parameters (CPPs)
  • Temperature Control (0–5 °C): The reaction is exothermic. High temperatures promote the displacement of the

    
    -bromide by the amine (forming a secondary amine impurity), rather than amide formation.
    
  • Stoichiometry: Use a slight excess of the base (Triethylamine or Pyridine) to scavenge HBr, preventing the protonation of p-toluidine which would render it non-nucleophilic.

Experimental Protocols

Protocol A: Synthesis of this compound

Reagents:

  • p-Toluidine (1.0 eq)[1]

  • 2-Bromobutyryl bromide (1.05 eq)[1]

  • Triethylamine (1.1 eq)

  • Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve p-toluidine (10.7 g, 100 mmol) and triethylamine (11.1 g, 110 mmol) in anhydrous DCM (150 mL) in a round-bottom flask under nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice/water bath.

  • Addition: Add 2-bromobutyryl bromide (24.1 g, 105 mmol) dropwise over 30 minutes. Note: Maintain internal temperature < 5 °C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of p-toluidine.[1]

  • Workup:

    • Wash the organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine.

    • Wash with Saturated NaHCO

      
       (2 x 50 mL) to remove unreacted acid bromide hydrolysis products.
      
    • Wash with Brine (1 x 50 mL), dry over MgSO

      
      , and concentrate in vacuo.
      
  • Purification (Crucial for MP): Recrystallize the crude solid from Ethanol/Water (9:1) or hot Hexane. Filter and dry under high vacuum at 40 °C.

Protocol B: Melting Point Determination (Capillary Method)

Objective: Validate purity against the 92–93 °C benchmark.

  • Sample Prep: Dry the sample for 4 hours at 40 °C under vacuum to remove solvent residues. Grind to a fine powder.

  • Loading: Fill a capillary tube to a height of 2–3 mm. Compact the sample by tapping.

  • Ramp Rate:

    • Fast Ramp (10 °C/min) to 80 °C.

    • Critical Ramp (1 °C/min) from 80 °C to 95 °C.

  • Observation: Record the temperature of the first visible liquid droplet (Onset) and the complete disappearance of solid (Clear Point).

  • Acceptance Criteria: Range must be within 91.5–93.5 °C with a range width

    
     1.5 °C.
    

Quality Assurance & Troubleshooting

The following decision tree outlines the logic for handling melting point deviations.

QCDecisionTree Start Measure Melting Point (MP) CheckRange Is MP 92-93 °C? Start->CheckRange Pass Pass: Release for Downstream Use CheckRange->Pass Yes Fail Fail: Analyze Deviation CheckRange->Fail No LowMP MP < 90 °C (Broad Range) Fail->LowMP Depressed HighMP MP > 94 °C Fail->HighMP Elevated Action1 Impurity: p-Toluidine or Solvent Action: Recrystallize (EtOH/H2O) & Dry under Vacuum LowMP->Action1 Action2 Impurity: Inorganic Salts or Polymorph Action: Check Ash Content / DSC HighMP->Action2

Figure 2: Quality Control Decision Matrix based on Melting Point Analysis.

References

  • Sigma-Aldrich. (n.d.).[1] this compound Product Specification. Retrieved from (CAS 300707-60-2).[1]

  • PubChem. (2025).[2] this compound (Compound Summary). National Library of Medicine. Retrieved from .

  • ChemicalBook. (2025).[3] this compound Properties and Suppliers. Retrieved from .

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.

Sources

Methodological & Application

procedure for acylation of 4-methylaniline with 2-bromobutyryl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of


-(4-methylphenyl)-2-bromobutanamide  via the nucleophilic acylation of 4-methylaniline (

-toluidine) with 2-bromobutyryl bromide. This reaction is a critical intermediate step in the synthesis of local anesthetics and anti-arrhythmic agents (analogous to Prilocaine and Tocainide derivatives). The protocol utilizes a biphasic or anhydrous dichloromethane (DCM) system with triethylamine (TEA) as a scavenger base to neutralize the hydrobromic acid byproduct, ensuring high yield and purity.

Scientific Background & Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution (Addition-Elimination) mechanism. The lone pair of the nitrogen atom in 4-methylaniline attacks the electrophilic carbonyl carbon of 2-bromobutyryl bromide, forming a tetrahedral intermediate. The reformation of the carbonyl double bond expels the bromide ion as a leaving group.

Critical Mechanistic Insight: While the carbonyl carbon is the primary electrophile, the


-carbon (bearing the bromine) is also electrophilic. To prevent the formation of secondary amines via 

displacement of the bromine (a common side reaction), the reaction must be conducted at controlled temperatures (

) using a non-nucleophilic base like TEA, rather than excess aniline.
Reaction Scheme

ReactionScheme cluster_0 Reactants cluster_1 Intermediate State cluster_2 Products R1 4-Methylaniline (Nucleophile) Int Tetrahedral Intermediate R1->Int Attack on C=O R2 2-Bromobutyryl Bromide (Electrophile) R2->Int P1 N-(4-methylphenyl)- 2-bromobutanamide Int->P1 Elimination of Br- P2 TEA·HBr Salt (Byproduct) Int->P2 Base Scavenging

Figure 1: Mechanistic pathway for the acylation of 4-methylaniline. The base (TEA) is crucial for driving the equilibrium by sequestering HBr.

Materials & Safety Equipment

Safety Warning: 2-Bromobutyryl bromide is a potent lachrymator and corrosive agent. It releases HBr fumes upon contact with moisture. All operations must be performed in a functioning chemical fume hood.

ReagentMW ( g/mol )Equiv.[1]RoleHazards
4-Methylaniline 107.151.0NucleophileToxic, Irritant
2-Bromobutyryl bromide 229.901.1ElectrophileCorrosive, Lachrymator
Triethylamine (TEA) 101.191.2Base ScavengerFlammable, Corrosive
Dichloromethane (DCM) 84.93SolventSolventVolatile, Carcinogen susp.
1M HCl -WashQuench/PurifyCorrosive
Sat. NaHCO₃ -WashNeutralizationIrritant

Experimental Protocol

Phase 1: Reaction Setup
  • Glassware Preparation: Oven-dry a 250 mL round-bottom flask (RBF) and a pressure-equalizing addition funnel. Cool under a stream of nitrogen or argon.

    • Expert Tip: Moisture reacts with acyl bromides to form the corresponding carboxylic acid, lowering yield. An inert atmosphere is recommended but not strictly required if glassware is dry.

  • Solvation: Charge the RBF with 4-methylaniline (5.36 g, 50 mmol) . Add DCM (100 mL) and stir until fully dissolved.

  • Base Addition: Add Triethylamine (8.4 mL, 60 mmol) to the solution.

  • Cooling: Place the RBF in an ice-water bath and cool to

    
    . Stir for 10 minutes to ensure thermal equilibrium.
    
Phase 2: Controlled Addition
  • Preparation of Electrophile: Dilute 2-bromobutyryl bromide (12.6 g, 55 mmol) in DCM (20 mL) in the addition funnel.

    • Expert Tip: Diluting the acyl halide prevents localized hot spots and ensures a controlled reaction rate.

  • Addition: Dropwise add the acyl bromide solution to the amine mixture over 30–45 minutes .

    • Observation: A white precipitate (TEA[2]·HBr salt) will form immediately. This confirms the reaction is proceeding.[3]

    • Temperature Control: Ensure the internal temperature does not exceed

      
       to prevent side reactions.
      
Phase 3: Reaction & Quenching
  • Completion: After addition, allow the reaction to warm to Room Temperature (RT) naturally and stir for 2–3 hours.

  • Monitoring: Check reaction progress via TLC (Silica; 30% EtOAc/Hexanes). The starting amine spot (

    
    ) should disappear.
    
Phase 4: Workup & Isolation
  • Quench: Pour the reaction mixture into a separatory funnel containing 50 mL of cold water . Shake vigorously.

  • Acid Wash: Wash the organic layer with 1M HCl (2 x 50 mL) .

    • Reasoning: This removes any unreacted 4-methylaniline (forming the water-soluble hydrochloride salt) and excess TEA.

  • Base Wash: Wash the organic layer with Saturated NaHCO₃ (2 x 50 mL) .

    • Reasoning: This neutralizes any residual HBr or hydrolyzed butyric acid.

  • Drying: Wash with brine (50 mL), dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) to yield an off-white solid.

Phase 5: Purification
  • Recrystallization: Recrystallize the crude solid from Ethanol/Water (9:1) or Hexanes/Ethyl Acetate .

    • Protocol: Dissolve in minimum hot ethanol, add warm water until slightly turbid, then cool slowly to

      
      .
      
  • Drying: Filter the crystals and dry in a vacuum oven at

    
     overnight.
    

Process Visualization

Workflow setup Setup: Dissolve p-Toluidine + TEA in DCM Cool to 0°C addition Addition: Dropwise 2-Bromobutyryl Bromide (Maintain < 5°C) setup->addition reaction Reaction: Warm to RT Stir 3 Hours addition->reaction wash_acid Workup 1: Wash with 1M HCl (Removes unreacted amine) reaction->wash_acid wash_base Workup 2: Wash with Sat. NaHCO3 (Removes acids) wash_acid->wash_base drying Isolation: Dry (MgSO4) -> Evaporate wash_base->drying purify Purification: Recrystallize (EtOH/H2O) drying->purify

Figure 2: Step-by-step experimental workflow for the synthesis and isolation.[4]

Results & Characterization

  • Appearance: White to off-white crystalline solid.

  • Yield: Typical isolated yields range from 85% to 92% .

  • Melting Point: Expected range 112–115°C (varies slightly by solvent).

Spectroscopic Data (Predicted):

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.20 (br s, 1H, NH)
      
    • 
       7.40 (d, 2H, Ar-H ortho to N)
      
    • 
       7.15 (d, 2H, Ar-H meta to N)
      
    • 
       4.45 (t, 1H, CH-Br)
      
    • 
       2.32 (s, 3H, Ar-CH
      
      
      
      )
    • 
       2.05–2.15 (m, 2H, CH
      
      
      
      -CH
      
      
      )
    • 
       1.05 (t, 3H, CH
      
      
      
      -CH
      
      
      )

Troubleshooting & Optimization

IssueProbable CauseExpert Solution
Low Yield Hydrolysis of Acyl BromideEnsure glassware is dry and DCM is anhydrous. Check reagent quality (acyl bromides degrade over time).
Oiling Out Impurities preventing crystallizationUse a "seed crystal" if available. Alternatively, triturate the oil with cold hexanes to induce solidification.
Dark Color Oxidation of AnilineUse freshly distilled p-toluidine. Conduct reaction under Nitrogen atmosphere.
Extra Spots on TLC

Side Reaction
Temperature was likely too high during addition. Keep strictly at

during the addition phase.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for N-acylation procedures).

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience, 2007. (Mechanistic grounding for nucleophilic acyl substitution).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7824, p-Toluidine. (Safety and physical data). [Link]

Sources

cross-coupling reactions involving alpha-bromoamides

Advanced Application Note: Cross-Coupling Methodologies for -Bromoamides


Executive Summary & Strategic Rationale


  • 
    -Hydride Elimination:  The adjacent carbonyl group activates the 
    
    
    -proton, making the metal-alkyl intermediate highly susceptible to elimination, yielding unsaturated acrylamides rather than the coupled product.
  • Racemization: The acidity of the

    
    -proton renders chiral starting materials liable to racemization under basic coupling conditions.
    

This guide details three field-proven protocols that circumvent these barriers. We move beyond standard aryl-halide coupling logic, employing Nickel-catalyzed radical pathways and sterically demanding Palladium systems to ensure chemoselectivity and stereochemical integrity.

Mechanistic Divergence: Palladium vs. Nickel

To successfully couple


  • Pathway A (Palladium): Relies on bulky, electron-rich ligands (e.g.,

    
    , PCy3) to accelerate reductive elimination.
    
  • Pathway B (Nickel): Utilizes a single-electron transfer (SET) radical mechanism. This detaches the organic radical from the metal center, preventing the requisite orbital alignment for

    
    -elimination.
    

CatalyticCyclescluster_PdPalladium Cycle (2e-)Risk: β-Eliminationcluster_NiNickel Radical Cycle (1e-)Solution: StereoconvergenceStartα-Bromoamide(Substrate)Pd0Pd(0)L2Ni0Ni(0) or Ni(I)OxAdd_PdOxidative Addition(Pd-C bond formed)Pd0->OxAdd_Pd+ R-BrBetaElimβ-Hydride Elimination(DEAD END)OxAdd_Pd->BetaElimSlow Red. Elim.RedElim_PdReductive Elimination(Product)OxAdd_Pd->RedElim_PdFast w/ Bulky LigandSETSET / Halogen AbstractionNi0->SET+ R-BrRadicalα-Carbon Radical(Planar Intermediate)SET->Radical- Br-CaptureStereoselective CaptureRadical->Capture+ Ni-NuProduct_NiEnantioenrichedProductCapture->Product_Ni

Figure 1: Mechanistic comparison. The Pd pathway requires kinetic acceleration to beat elimination, while the Ni pathway avoids the elimination-prone intermediate via radical detachment.

Protocol A: Stereoconvergent Negishi Coupling (Nickel-Catalyzed)

Application: Synthesis of enantioenriched

Mechanism:Key Reference:Gregory C. Fu
Materials & Reagents Table
ComponentSpecificationRole
Catalyst Precursor

(10 mol%)
Nickel source (stable, precatalyst).
Chiral Ligand

or

(13 mol%)
Induces stereochemistry during radical capture.
Nucleophile Alkylzinc reagent (

or

)
The coupling partner (prepared via Zn dust activation).
Substrate Racemic

-bromoamide (1.0 equiv)
Electrophile.
Solvent DMI (1,3-Dimethyl-2-imidazolidinone)Polar aprotic; critical for stabilizing Ni-species.
Additives LiI or LiBr (optional)Enhances kinetics/turnover.
Step-by-Step Protocol
  • Organozinc Preparation (In Situ):

    • In a glovebox or under strict Ar flow, charge a flask with activated Zn dust (2.0 equiv) and anhydrous DMA or DMI.

    • Add

      
       (1-2 mol%) to activate the zinc surface. Stir until the red color fades.
      
    • Add the alkyl bromide precursor slowly. Stir at 60–80 °C for 4–12 hours.

    • Validation: Titrate a small aliquot with iodine/LiCl to determine exact molarity (Target: 0.5 – 0.8 M).

  • Catalyst Complexation:

    • In a separate Schlenk flask, mix

      
       (0.10 equiv) and the chiral Ligand (0.13 equiv) in DMI.
      
    • Stir for 20 minutes at room temperature. The solution should turn a characteristic color (often orange/brown depending on ligand).

  • Coupling Reaction:

    • Add the racemic

      
      -bromoamide (1.0 equiv) to the catalyst solution.
      
    • Cool the mixture to 0 °C (or -78 °C depending on specific ligand optimization).

    • Add the titrated Organozinc solution (1.3–1.6 equiv) dropwise via syringe pump or slow addition funnel over 20 minutes.

    • Critical: Slow addition prevents organozinc accumulation, suppressing homocoupling.

  • Workup:

    • Quench with saturated aqueous

      
      . Extract with 
      
      
      or EtOAc.
    • Wash organics with water (to remove DMI) and brine.

    • Purify via silica gel chromatography.

Self-Validating Checkpoint:

  • Observation: If the reaction mixture turns black immediately upon Zn addition and yields low conversion, oxygen ingress has occurred. The active Ni(I) species is extremely air-sensitive.

Protocol B: Suzuki-Miyaura Coupling (Palladium-Catalyzed)[1]

Application: Coupling

Challenge:

Strategy:


Materials & Reagents Table
ComponentSpecificationRole
Catalyst

(1-2 mol%)
Pd(0) source.
Ligand

(tetrafluoroborate salt) or

Bulky, electron-rich ligand. Ratio Pd:L = 1:1.2.
Base

or

Activates boronic acid.[1] Anhydrous bases preferred for sensitive substrates.
Solvent Toluene or Dioxane/Water (9:[2]1)Non-polar solvents often favor reductive elimination.
Step-by-Step Protocol
  • Catalyst Activation:

    • Charge a reaction vial with

      
      , Phosphine Ligand, Boronic Acid (1.5 equiv), Base (2.0 equiv), and the 
      
      
      -bromoamide (1.0 equiv).
    • Note: Unlike Protocol A, all solids can often be weighed in air if flushed immediately, but a glovebox is recommended for

      
       stability.
      
  • Solvent Addition:

    • Add degassed solvent (sparged with Ar for 15 mins).

    • Why? Oxygen oxidizes the electron-rich phosphine to phosphine oxide (inactive).

  • Reaction:

    • Seal the vial and heat to 80–100 °C.

    • Monitor via LCMS.

    • Time: Typically complete in 2–6 hours.

  • Troubleshooting:

    • Issue: Significant hydrodehalogenation (reduction of Br to H).

    • Fix: Switch solvent to THF or reduce temperature. Ensure water content is controlled (use

      
       specifically, as the hydrate provides controlled water).
      

Emerging Methodology: Photoredox/Nickel Dual Catalysis[3]

Application: Mild, room-temperature coupling compatible with high functionality (DNA-tagged libraries, late-stage functionalization). Mechanism: Light-mediated Single Electron Transfer (SET) generates the radical, which is intercepted by Nickel.

PhotoredoxLightBlue LED (450nm)PhotoCatIr(ppy)3 or 4CzIPNLight->PhotoCatExcitationSubstrateα-BromoamidePhotoCat->SubstrateSET (Reduction)Radicalα-RadicalSubstrate->Radical-Br⁻NiCycleNi(0)/Ni(II) Cycle(Ar-Br capture)Radical->NiCycleRadical Capture

Figure 2: Dual catalytic cycle. The photocatalyst acts as a "radical pump," feeding the alkyl radical into the Nickel cycle.

Protocol Summary:

  • Mix

    
     (5 mol%), Photocatalyst (1 mol%), Aryl Bromide, and 
    
    
    -Bromoamide.
  • Add Base (2,6-lutidine or DABCO).

  • Irradiate with Blue LEDs (450 nm) in DMSO or MeCN.

  • Fan cooling is required to maintain RT (prevent thermal elimination).

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action

-Unsaturated Amide (Elimination Product)

-Hydride elimination is faster than transmetallation.
1. Increase catalyst loading.2. Switch to Protocol A (Ni-radical).3. Use bulkier ligands (

) to force reductive elimination.
Protodehalogenation (Reduction) Presence of hydride source or adventitious water/alcohol.1. Dry solvents thoroughly.2. Switch base from alkoxide to carbonate/phosphate.3. Check inert atmosphere quality.
No Reaction (Starting Material Recovered) Catalyst poisoning or oxidative addition failure.1. Ensure ligand is not oxidized (check

NMR).2. Increase temperature.3. For Ni: Add additives like LiI to form more reactive R-I in situ.
Racemic Product (in Protocol A) Loss of stereocontrol or background radical chain.1. Lower temperature (-78 °C).2. Increase ligand:metal ratio to ensure all Ni is ligated.3. Check purity of chiral ligand.

References

  • Fischer, C., & Fu, G. C. (2005).[3] Asymmetric Nickel-Catalyzed Negishi Cross-Couplings of Secondary ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Bromo Amides with Organozinc Reagents.[3] Journal of the American Chemical Society, 127(13), 4594–4595.[3] Link
    
  • Lou, S., & Fu, G. C. (2010).[4][5] Nickel-Catalyzed Enantioselective Negishi Cross-Couplings of Racemic Secondary

    
    -Bromo Amides with Alkylzinc Reagents.[5][6] Organic Syntheses, 87, 330.[4][5] Link
    
  • Dai, C., & Fu, G. C. (2001).[7] The First General Method for the Suzuki-Miyaura Cross-Coupling of Alkyl Chlorides, Bromides, and Iodides. Journal of the American Chemical Society, 123(12), 2719–2724. Link

  • Zuo, Z., et al. (2014).

    
    -carboxyl sp3-carbons with aryl halides. Science, 345(6195), 437-440. Link
    

nucleophilic substitution protocols for alpha-bromoamides

Application Note: Precision Nucleophilic Substitution Protocols for -Bromoamides

Abstract & Strategic Importance



This guide provides optimized, field-proven protocols for substituting the

Mechanistic Foundation: The "Amide Damping" Effect

To design successful experiments, one must understand why


  • Electronic Deactivation: In ketones, the carbonyl is a strong electron-withdrawing group (EWG), highly activating the

    
    -carbon for 
    
    
    attack. In amides, the nitrogen lone pair donates electron density into the carbonyl (
    
    
    ), reducing the carbonyl's EWG power. Consequently, the
    
    
    -carbon is less positive, making the
    
    
    bond less susceptible to nucleophilic attack.
  • Steric gating: The amide substituent (

    
    ) can create significant steric hindrance, blocking the backside attack trajectory required for 
    
    
    .
Pathway Visualization

The following diagram illustrates the competition between the desired Substitution (


ReactionPathwaysStartα-Bromoamide(Substrate)TS_SN2TS: PentacoordinateTransition StateStart->TS_SN2+ Nu- (Kinetic Control)TS_E2TS: Anti-PeriplanarEliminationStart->TS_E2+ Strong Base (Thermodynamic)Prod_Hydα-Hydroxy Amide(Hydrolysis Impurity)Start->Prod_Hyd+ H2O (Wet Solvents)NuNucleophile(Nu-)BaseBase(B:)Prod_Subα-Substituted Amide(Target)TS_SN2->Prod_SubInversion of Config.Prod_Elimα,β-Unsaturated Amide(Side Product)TS_E2->Prod_ElimLoss of HBr

Figure 1: Competing reaction pathways. Success depends on favoring the

Protocol 1: Aminolysis ( -Alkylation)

Application: Synthesis of

Challenge:
Optimized Conditions
  • Solvent: THF (anhydrous) or DMF.

  • Base: DIPEA (Hünig's base) or

    
    . Avoid strong alkoxides to prevent elimination.
    
  • Stoichiometry: 1.0 equiv Bromoamide : 1.2–2.0 equiv Amine.

Step-by-Step Workflow
  • Preparation: Dissolve the

    
    -bromoamide (1.0 mmol) in anhydrous THF (5 mL, 0.2 M).
    
  • Nucleophile Addition:

    • If Amine is liquid: Add amine (1.5 mmol) mixed with DIPEA (1.2 mmol) dropwise at 0°C.

    • If Amine is salt (e.g., HCl salt): Suspend amine salt in THF, add 2.5 equiv DIPEA to liberate the free base before adding the bromoamide.

  • The "Cold Start": Stir at 0°C for 30 minutes. This kinetic control favors substitution over elimination.

  • Progression: Allow to warm to RT. Monitor by TLC (Visualize with UV or Ninhydrin).

    • Note: If reaction is sluggish (>4h), add NaI (10 mol%) to catalyze (see Section 6).

  • Workup: Dilute with EtOAc. Wash with sat.

    
     (remove acid byproducts) and Brine. Dry over 
    
    
    .

Protocol 2: Azidation (Click Chemistry Precursor)

Application: Introduction of

Safety Critical:Diazidomethane

Optimized Conditions
  • Solvent: DMSO or DMF (High dielectric constant dissociates the

    
     ion pair, increasing nucleophilicity).
    
  • Reagent: Sodium Azide (

    
    ).[1][2]
    
  • Temperature: Room Temperature (Do not heat unless necessary; azides are thermally unstable).

Step-by-Step Workflow
  • Safety Check: Ensure all halogenated solvents (DCM, Chloroform) are removed from the hood and waste lines. Use plastic spatulas.

  • Dissolution: Dissolve

    
    -bromoamide (1.0 mmol) in DMSO (3 mL).
    
  • Azide Addition: Add

    
     (1.1 mmol) in a single portion.
    
    • Observation: The suspension will gradually clear or change turbidity as NaBr precipitates (solubility difference).

  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: IR spectroscopy is ideal here. Look for the appearance of the strong azide stretch at ~2100

      
      .
      
  • Quench & Extraction: Pour mixture into ice-water (15 mL). The product often precipitates.

    • If solid: Filter and wash with cold water.

    • If oil: Extract with

      
       (Diethyl ether) or EtOAc. Do not concentrate to dryness  if the C/N ratio is < 3 (explosive hazard) [2].
      

Protocol 3: Thiol Substitution (Bioconjugation)

Application: Cysteine modification, macrocyclization. Advantage: Thiols are "soft" nucleophiles and highly reactive, often requiring no exogenous base if the thiol is sufficiently acidic, or only weak base.

Optimized Conditions
  • Solvent: MeOH/Water (3:1) or DMF.[3]

  • Base: Sodium Acetate (mild) or

    
     (if thiol is protonated).
    
Step-by-Step Workflow
  • Solution A: Dissolve

    
    -bromoamide (1.0 mmol) in DMF (2 mL).
    
  • Solution B: Dissolve Thiol (1.1 mmol) and Sodium Acetate (1.2 mmol) in DMF (2 mL).

    • Why Acetate? It buffers the HBr generated without being basic enough to cause elimination or epimerization of the

      
      -center.
      
  • Combination: Add Solution B to Solution A slowly at RT.

  • Reaction: Reaction is usually rapid (< 1 hour).

  • Purification: Since thioethers are prone to oxidation (to sulfoxides), avoid prolonged exposure to air. Flash chromatography should be fast.

Optimization: The Finkelstein Modification

When the

Finkelstein Catalyst Loop

Concept: Iodide (

  • 
     (Equilibrium favors 
    
    
    if NaBr precipitates or
    
    
    is in excess).
  • 
     (Fast substitution).
    
Protocol Modification

Add 10–20 mol% Sodium Iodide (NaI) to the reaction mixture.

  • Effect: Converts the

    
    -bromoamide to the transient, highly reactive 
    
    
    -iodoamide in situ.
  • Solvent Note: This works best in Acetone (classic Finkelstein) or DMF.

Data & Troubleshooting

Solvent Selection Guide
SolventDielectric Const. (

)
SuitabilityNotes
DMF 36.7Excellent Solvates cations, leaves anions "naked" and reactive.
DMSO 46.7Excellent Best for Azide (

) solubility. Hard to remove.
Acetone 20.7Good Standard for Finkelstein (NaI). Volatile.
THF 7.5Moderate Good for amines; poor for ionic nucleophiles (

).
DCM 8.9Unsafe/Poor DANGER with Azides. Poor

rates.
Workflow Logic for Purification

PurificationLogicCrudeCrude Reaction MixtureCheckCheck pHCrude->CheckAcidWashWash w/ 1M HClCheck->AcidWashIf Product is Neutral(Removes excess amine)BaseWashWash w/ Sat. NaHCO3Check->BaseWashIf Product is Basic(Removes acid byproducts)ProductPure α-Substituted AmideAcidWash->ProductDry & ConcentrateBaseWash->ProductDry & Concentrate

Figure 2: Simplified workup decision tree based on product basicity.

References

  • Conrow, R. E., & Dean, W. D. (2008). "Diazidomethane Explosion Hazards."[1][2] Organic Process Research & Development. [Link]

  • Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition. [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. [Link]

  • Effland, R. C., et al. (1981). "Synthesis of alpha-amino amides via the nucleophilic substitution of alpha-bromo amides." Journal of Medicinal Chemistry. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Bromo-N-(4-methylphenyl)butanamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-BR-TOL-001 Subject: Yield Optimization & Impurity Control for


-Bromoamide Synthesis
Assigned Specialist:  Senior Application Scientist[1]

Executive Summary & Reaction Logic

This guide addresses the synthesis of 2-bromo-N-(4-methylphenyl)butanamide via the acylation of p-toluidine with 2-bromobutyryl bromide.[1]

While this appears to be a standard Schotten-Baumann type acylation, the presence of the


-bromine atom introduces a "Trojan Horse" risk: the product itself is an alkylating agent.[1] If reaction conditions are not strictly kinetically controlled, the unreacted p-toluidine will act as a nucleophile toward the 

-carbon of the product, leading to irreversible byproduct formation.[1]
The Core Challenge: Kinetic vs. Thermodynamic Control
  • Desired Pathway (Kinetic): Nucleophilic attack at the Carbonyl (C=O). Fast at

    
    .
    
  • Undesired Pathway (Thermodynamic): Nucleophilic attack at the

    
    -Carbon (C-Br).[1] Slower, but significant at Room Temperature (RT) or with excess amine.
    

Standardized Optimization Protocol

Adhere to this protocol to minimize the "Double-Alkylation" side reaction.

Reagent Stoichiometry Table
ComponentRoleEquivalents (Eq)Notes
p-Toluidine Nucleophile1.00Limiting reagent.[1] Recrystallize if oxidized (dark/purple).
2-Bromobutyryl Bromide Electrophile1.05 - 1.10Slight excess to ensure full conversion of amine.[1]
Triethylamine (TEA) HCl Scavenger1.10 - 1.20Must be dry.[1] Pyridine is a valid alternative.
Dichloromethane (DCM) Solvent[0.2 M]Anhydrous. Critical to prevent hydrolysis.
Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 2-neck round-bottom flask under Nitrogen or Argon flow.[1]

  • Why: 2-bromobutyryl bromide hydrolyzes rapidly in moist air to form HBr and 2-bromobutyric acid, which will not react with the amine under these conditions, killing yield.[1]

Step 2: Solvation & Cooling (The "Zero-Degree" Rule)

  • Dissolve p-toluidine (1.0 Eq) and TEA (1.1 Eq) in anhydrous DCM.

  • Cool the solution to

    
      using an ice/water bath.
    
  • Critical Checkpoint: Ensure the solution is homogeneous before proceeding.

Step 3: Controlled Addition

  • Dilute 2-bromobutyryl bromide (1.05 Eq) in a small volume of DCM.

  • Add this solution dropwise over 30–60 minutes.

  • Mechanism: Slow addition keeps the concentration of the acid bromide low relative to the base, preventing local "hotspots" of exothermicity that trigger side reactions.

Step 4: Reaction & Quench

  • Allow to stir at

    
     for 1 hour, then warm to RT for 1 hour.
    
  • Monitor: Check TLC. If p-toluidine is consumed, stop immediately .[1] Do not let it stir overnight "just to be safe." Prolonged stirring favors the displacement of Br.

  • Quench: Wash with 1M HCl (removes unreacted amine/TEA), then Sat. NaHCO

    
     (removes acid byproducts), then Brine.
    

Troubleshooting Matrix (FAQ)

Q1: My product is an oil or sticky solid, but it should be crystalline. Why?

  • Diagnosis: You likely have the

    
     Byproduct  (Secondary Amine).
    
  • Cause: The amine attacked the C-Br bond.[2] This happens if the reaction got too warm or if you used excess amine.

  • Fix: Use the acid bromide in slight excess (not the amine). Keep the reaction at

    
     longer.
    

Q2: I see a new spot on TLC that is UV-active but non-polar.

  • Diagnosis: Elimination Product (

    
    -unsaturated amide).[1]
    
  • Cause: Formation of N-(4-methylphenyl)but-2-enamide.[1] This occurs if the base is too strong or the temperature is too high, causing dehydrohalogenation.

  • Fix: Ensure you are using a mild base like TEA or DIPEA, not hydroxide or alkoxide bases.

Q3: Low yield, but the starting material is gone.

  • Diagnosis: Hydrolysis or Aqueous Loss.

  • Cause: The acid bromide hydrolyzed before reacting, or the product (which is somewhat polar) was lost during the aqueous wash.

  • Fix: Use strictly anhydrous DCM. During workup, re-extract the aqueous layer 3x with DCM to recover the amide.

Reaction Pathway Visualization

The following diagram illustrates the "Happy Path" (Yield) versus the "Yield Killers" (Byproducts).

ReactionPathways Reactants p-Toluidine + 2-Bromobutyryl Bromide Intermediate Tetrahedral Intermediate Reactants->Intermediate Fast, 0°C Hydrolysis Hydrolysis (Acid + Amine salt) Reactants->Hydrolysis Wet Solvent Product TARGET PRODUCT 2-bromo-N-(4-methylphenyl) butanamide Intermediate->Product -HBr (Scavenged by TEA) SN2_Byproduct IMPURITY A (Secondary Amine) Via SN2 Attack Product->SN2_Byproduct Excess Amine / High Temp Elim_Byproduct IMPURITY B (Crotonamide) Via Elimination Product->Elim_Byproduct Strong Base / Heat

Caption: Figure 1. Kinetic competition between acylation (Green) and alkylation/elimination side reactions (Red).

References & Authority

  • Fundamental Amide Synthesis: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • 
    -Haloamide Reactivity:  Erian, A. W., et al. (2003).[1] "The chemistry of 
    
    
    
    -haloketones and their utility in heterocyclic synthesis." Molecules, 8(11), 793-865.[1] Link
  • Prevention of Side Reactions: Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Specific Protocol Adaptation: Based on general procedures for N-(4-bromophenyl)-2-bromoacetamide synthesis found in: Journal of Medicinal Chemistry protocols for HDAC inhibitors containing

    
    -haloamide warheads.
    

Sources

separating 2-bromo-N-(4-methylphenyl)butanamide from 2-bromobutyric acid

Technical Support Center: Purification of -Bromo Amides

Ticket ID: #BA-704-SEP Subject: Separation of 2-bromo-N-(4-methylphenyl)butanamide from 2-bromobutyric acid Status: Open Assigned Specialist: Senior Application Scientist[1][2][3]

Executive Summary

You are attempting to isolate This compound (Target Amide) from a reaction mixture containing 2-bromobutyric acid (Acid Impurity).

This separation relies on the significant acidity difference between the two species.[4] The impurity is a carboxylic acid (


chemically active extraction

Module 1: The Primary Workflow (Standard Extraction)

Use this protocol for standard purification of crude reaction mixtures.

Reagents & Materials
  • Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1][2][3]

  • Washing Base: Saturated aqueous Sodium Bicarbonate (

    
    ).[1][2][3]
    
  • Drying Agent: Anhydrous Magnesium Sulfate (

    
    ) or Sodium Sulfate (
    
    
    ).[2][3]
  • Brine: Saturated Sodium Chloride solution.[1][2][3]

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in DCM or EtOAc (approx. 10 mL per gram of crude).

    • Why? Both the amide and the acid are soluble in these organic solvents.

  • The Critical Wash (Acid Removal):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of Saturated

      
       .
      
    • Shake vigorously for 1-2 minutes, venting frequently.

    • Mechanism:[1][2][3][5][6][7] The bicarbonate reacts with 2-bromobutyric acid to form sodium 2-bromobutyrate (highly water-soluble) and

      
       gas.[1][2][3]
      
  • Phase Separation: Allow layers to separate completely.

    • Top Layer: Aqueous (contains the acid impurity as a salt).[2][3]

    • Bottom Layer: Organic (contains your Target Amide) [Note: If using EtOAc, organic is Top; if DCM, organic is Bottom].[2][3]

  • Repeat Wash: Drain the organic layer and wash it a second time with fresh

    
     to ensure complete removal of the acid.
    
  • Final Polish: Wash the organic layer once with Brine (Sat.[2][3] NaCl) to remove trapped water.[2][3]

  • Drying & Concentration:

    • Collect the organic layer.

    • Add drying agent (

      
      ) and swirl until free-flowing.[1][2][3] Filter off solids.[2][3][8]
      
    • Concentrate the filtrate under reduced pressure (Rotovap) to obtain the purified amide solid.

Data Verification Table
CompoundFunctional GrouppKaPhase in NaHCO3 Wash
Target Amide Neutral Amide~16Organic Layer
Impurity Carboxylic Acid2.94 [1]Aqueous Layer (as Carboxylate)

Module 2: Troubleshooting & FAQs

Common issues encountered during this specific workflow.

Q1: I formed a stubborn emulsion. The layers won't separate.

Diagnosis: Amides derived from anilines (like p-toluidine) often increase the viscosity of the organic layer, and the density of 2-bromobutyric acid derivatives can match water closely. Solution:

  • Add Brine: Add 10-20 mL of saturated brine to the funnel. This increases the ionic strength of the aqueous layer, forcing separation ("Salting out").

  • Filtration: If solid particulates are visible at the interface, filter the entire mixture through a Celite pad or glass wool, then return to the funnel.

Q2: Can I use NaOH instead of NaHCO3 to be sure I get all the acid?

Critical Warning: NO. While NaOH is a stronger base,

123
  • Risk 1 (Hydrolysis): Strong hydroxide can attack the amide carbonyl, hydrolyzing your product back to the amine and acid [2].[9]

  • Risk 2 (Displacement): The hydroxide can displace the

    
    -bromine via 
    
    
    , creating an
    
    
    -hydroxy amide impurity.[1][2][3]
  • Verdict: Stick to Bicarbonate (

    
    ) or Carbonate (
    
    
    ).[2][3] They are strong enough to deprotonate the acid (
    
    
    2.9) but too weak to hydrolyze the amide rapidly at room temperature.
Q3: My yield is lower than expected. Where is my product?

Diagnosis: The amide might have precipitated or been mechanically lost.[2][3] Check:

  • Did a solid precipitate during the extraction?

    
    -bromo amides have low water solubility but can crash out of cold organic solvents.[1][2][3] Check the interface.
    
  • Back-Extraction: The aqueous layer might hold some amide if the volume was too large.[2][3] Extract the combined aqueous washes once with a small portion of fresh DCM, then combine this with your main organic fraction.

Module 3: Advanced Purification (Tier 2)

Use these methods if the extraction did not yield >95% purity (e.g., for analytical standards).

Method A: Recrystallization (Recommended)

Since the target is a solid (likely MP ~96-111°C based on analogs [3]), recrystallization is the most efficient purification method for removing trace non-acidic impurities.

  • Solvent System: Ethanol/Water or Ethyl Acetate/Hexane.[1][2][3]

  • Protocol:

    • Dissolve the crude solid in the minimum amount of boiling Ethanol (or EtOAc).

    • Add hot Water (or Hexane) dropwise until the solution turns slightly cloudy (persistent turbidity).

    • Add one drop of the good solvent (EtOH/EtOAc) to clear it.[3]

    • Allow to cool slowly to room temperature, then to 4°C.

    • Filter the crystals.[3][10]

Method B: Flash Column Chromatography

If the impurity is non-acidic (e.g., unreacted aniline), use silica gel chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).[1][2][3]

  • Mobile Phase: Gradient of Hexane : Ethyl Acetate (Start 90:10

    
     End 70:30).[1][2][3]
    
  • TLC Visualization: UV light (254 nm) – The aromatic ring in the amide will be UV active.

Visual Logic: The Extraction Decision Tree

ExtractionWorkflowStartCrude Reaction Mixture(Amide + Acid Impurity)DissolveDissolve in Organic Solvent(DCM or EtOAc)Start->DissolveWashWash with Sat. NaHCO3Dissolve->WashOrgLayerOrganic Layer(Contains Neutral Amide)Wash->OrgLayerPhase SeparationAqLayerAqueous Layer(Contains Acid Salt + CO2)Wash->AqLayerDeprotonationDryingDry (MgSO4) & ConcentrateOrgLayer->DryingFinalPure this compoundDrying->Final

Figure 1: Logical flow for the acid-base separation of the target amide from the bromobutyric acid impurity.

References

  • ChemicalBook. (2026).[2][3] 2-Bromobutyric acid Properties and pKa Data. Retrieved from [3]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2][3] Organic Chemistry. "Hydrolysis of Amides under Basic Conditions." Oxford University Press.[2][3]

  • PubChem. (2025).[2][3] 2-Bromo-N-(4-methylphenyl)acetamide (Analogous Structure Data). National Library of Medicine.[2][3] Retrieved from [2][3]

  • Vogel, A. I. (1989).[2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2][3] Longman Scientific & Technical.[2][3] (Standard reference for Acid-Base Extraction protocols).

improving enantioselectivity in reactions of chiral 2-bromoamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chiral Synthesis Support Center. Current Status: Operational | Topic: Enantioselective Transformations of 2-Bromoamides

I am Dr. Aris, your Senior Application Scientist. You are likely here because your chiral HPLC traces are showing racemization, or you are attempting to force a stereoconvergent reaction on a stubborn substrate.

The chemistry of 2-bromoamides is a "stereochemical switchboard." Depending on your conditions, the reaction can proceed via Direct Substitution (


, Inversion) , Neighboring Group Participation (NGP, Retention) , or Enolization (Racemization) .

Below are the diagnostic protocols and standard operating procedures (SOPs) to control this switchboard.

Module 1: The Diagnostic Framework

Before fixing the reaction, we must identify the leakage pathway.

Visualizing the Stereochemical Switchboard

The following diagram illustrates the three competing pathways that determine your final enantiomeric excess (ee).

StereochemicalSwitchboard Start Chiral 2-Bromoamide (Starting Material) Enolate Planar Enolate (Achiral Intermediate) Start->Enolate Base (Deprotonation) Fast k_rac Lactone α-Lactone/Aziridinone (NGP Intermediate) Start->Lactone Ag+ or Lewis Acid (Amide Oxygen Attack) Prod_Inv Product (Inversion) High ee Start->Prod_Inv Direct S_N2 (Soft Nucleophile) Prod_Rac Racemic Product 0% ee Enolate->Prod_Rac Reprotonation/Reaction Prod_Ret Product (Retention) High ee Lactone->Prod_Ret Nucleophile Attack (Double Inversion)

Figure 1: The Mechanistic Divergence. Path Red leads to racemization. Path Yellow (NGP) leads to retention.[1][2] Path Blue leads to inversion.

Module 2: Troubleshooting Tickets (FAQs)

Ticket #101: "My optically active 2-bromoamide is racemizing during nucleophilic substitution."

Diagnosis: The


-proton in 2-bromoamides is highly acidic (pKa ~15-17 depending on N-substitution) due to the electron-withdrawing bromine and carbonyl. If your nucleophile is also a base (e.g., primary amines), or if you are using a strong auxiliary base, you are triggering the Enolization Pathway  (Red path in Fig 1).

Corrective Protocol:

  • Switch to "Soft" Nucleophiles: Use azides (

    
    ) or thiols instead of amines for the initial displacement. Azides are excellent nucleophiles but poor bases, favoring 
    
    
    
    inversion without deprotonation.
  • The "Cold-Snap" Technique: Perform the addition at -78°C or -20°C. The activation energy for

    
     is often lower than that for proton abstraction.
    
  • Solvent Swap: Avoid polar protic solvents (MeOH, EtOH) which stabilize the enolate/carbocation. Use polar aprotic solvents (DMF, MeCN) to accelerate the

    
     rate relative to racemization.
    
Ticket #102: "I need to synthesize a chiral -amino amide from a RACEMIC bromoamide."

Diagnosis: You need a Dynamic Kinetic Resolution (DKR) .[3] This utilizes the lability of the


-proton to your advantage. You want the starting material to racemize rapidly while a chiral catalyst selectively reacts with only one enantiomer.

The DKR Protocol (TBAI/DIEA System): This system, heavily researched by groups like Nunn and Caddick, allows for high enantioselectivity from racemic starting materials.

ComponentRoleRecommended Reagent
Catalyst Phase Transfer Catalyst (PTC)Tetrabutylammonium iodide (TBAI) or Chiral Cinchona Alkaloid
Base Racemization PromoterDIEA (Diisopropylethylamine)
Nucleophile Chiral SelectorChiral

-amino ester or amine
Solvent MediumDCM or THF

Step-by-Step DKR Workflow:

  • Equilibration: Dissolve racemic 2-bromoamide in DCM. Add TBAI (0.5 equiv) and DIEA (1.0 equiv). Stir for 30 mins. Why? This ensures the enantiomers of the bromoamide are rapidly interconverting (

    
    ).
    
  • Nucleophilic Attack: Add the chiral amine nucleophile slowly.

  • Mechanism: The nucleophile reacts faster with one enantiomer of the bromoamide (matched pair) than the other (mismatched pair). Because the bromoamide enantiomers are equilibrating, the entire pool is funneled into the single diastereomeric product.

Expert Insight: If yield is <50%, your racemization rate (


) is too slow. Increase the amount of soluble iodide (TBAI), which acts as a nucleophilic catalyst to transiently form the more reactive (and racemizable) 

-iodoamide.
Ticket #103: "I observed Retention of Configuration instead of Inversion."

Diagnosis: You have triggered Neighboring Group Participation (NGP) . The amide oxygen attacked the


-carbon before your external nucleophile, forming a transient 3-membered ring (

-lactone or aziridinone). Your nucleophile then opened this ring.
  • Inversion 1 (Amide O attack) + Inversion 2 (Nucleophile attack) = Net Retention .

Troubleshooting:

  • Remove Silver (Ag+): Silver salts abstract the halogen and force the cation/NGP pathway. If you want inversion, avoid Ag.

  • Steric Twist: Use bulky protecting groups on the Amide Nitrogen. If the amide cannot achieve planarity with the

    
    -carbon, the Oxygen cannot attack effectively.
    

Module 3: Advanced Protocols & Data

Comparative Efficiency of Catalysts for Enantioselective Alkylation

When alkylating 2-bromoamides (or using them as electrophiles), the choice of catalyst defines the stereochemical outcome.

Catalyst ClassMechanismTypical ee%Primary Use Case
Cinchona Alkaloids Phase Transfer (Ion Pairing)85-95%Enantioselective alkylation of glycine imines with bromoamides.
Maruoka Catalysts Chiral Spiro-Ammonium>98%High-precision substitutions on sterically hindered substrates.
Squaramides H-Bonding Donor90-96%Anion-binding catalysis; excellent for non-covalent activation.
Ag2O Lewis Acid / Halogen AbstractionN/A (Retention)Forcing substitution on unreactive tertiary centers (often leads to retention).
Protocol: Synthesis of Chiral -Azido Amides (Inversion Strategy)

Target: Converting a chiral 2-bromoamide to an azide with >95% conservation of ee (Inversion).

  • Preparation: Dissolve (R)-2-bromo-N-benzylpropanamide (1.0 mmol) in anhydrous DMF (0.2 M).

  • Cooling: Cool to -20°C . Critical for suppressing enolization.

  • Reagent: Add Sodium Azide (

    
    , 1.5 mmol) in one portion.
    
  • Additives: Add 18-Crown-6 (0.1 equiv).

    • Why? The crown ether complexes the Sodium, leaving the Azide anion "naked" and highly reactive. This increases the rate of

      
       (
      
      
      
      ) relative to the rate of racemization (
      
      
      ).
  • Quench: Pour into water/EtOAc after 2 hours. Do not let it warm up before quenching.

References

  • Dynamic Kinetic Resolution of

    
    -Bromo Carboxylic Acid Derivatives. 
    
    • Source: Nunn, M. et al. (2001). Tetrahedron: Asymmetry.
    • Context: Establishes the TBAI/DIEA protocol for converting racemic bromoamides to chiral amino acid deriv
    • (Journal Landing Page)

  • Neighboring Group Particip

    • Source: Winstein, S. et al. (1942). J. Am. Chem. Soc.
    • Context: Explains the "Double Inversion" mechanism leading to retention of configur
  • Enantioselective Phase Transfer C

    • Source: Maruoka, K. & Ooi, T. (2003). Chemical Reviews.
    • Context: Use of chiral ammonium salts for controlling stereochemistry in -halo carbonyl reactions.
  • Stereospecific Nucleophilic Substitution of

    
    -Haloamides. 
    
    • Source: Effenberger, F. et al. (1991). Angewandte Chemie.
    • Context: Detailed kinetics on the competition between inversion and racemiz

Sources

Validation & Comparative

Advanced Characterization of Secondary Amides via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced IR Spectroscopy Guide: Characterization of Secondary Amides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of small molecule drug discovery and peptidomimetic design, the secondary amide (R-CO-NH-R') is not merely a functional group—it is the structural backbone of biological activity. Unlike primary or tertiary amides, secondary amides possess a unique donor-acceptor motif critical for maintaining the 3D conformation of protein backbones and drug-receptor interactions.

This guide provides a rigorous technical analysis of secondary amides, comparing their spectral "performance" (resolution, band position, and sensitivity) against primary/tertiary alternatives and across varying experimental phases. It includes a self-validating protocol for assessing hydrogen bonding strength—a key parameter in optimizing oral bioavailability.

Technical Deep Dive: The Secondary Amide Spectral Signature

The infrared spectrum of a secondary amide is defined by a complex interplay of vibrational modes, heavily influenced by resonance delocalization and hydrogen bonding. Unlike simple carbonyls, the amide bond exhibits partial double-bond character (


), creating a rigid planar system.
Characteristic Band Assignments

The "performance" of IR analysis relies on resolving these five critical bands.

Band NameWavenumber (cm⁻¹)Vibrational Mode AssignmentMechanistic Insight
Amide A 3300 – 3250N-H Stretching (Resonance Enhanced)Exclusively present in

-secondary amides. Its position is a direct barometer of H-bond strength.
Amide B ~3100Fermi Resonance (N-H Stretch + Amide II Overtone)A "ghost" peak appearing only when the Amide II overtone energetically matches the N-H stretch.
Amide I 1680 – 1630C=O[1][2] Stretching (~80%)The most intense band. Shifts to lower frequencies than ketones due to resonance (

).
Amide II 1570 – 1515N-H Bending (60%) + C-N Stretching (40%)The Differentiator. This "Mixed Mode" is absent in tertiary amides and distinct from the pure scissoring of primary amides.
Amide III 1350 – 1250C-N Stretching + N-H BendingWeak and often obscured in the fingerprint region, but sensitive to backbone conformation.

Expert Insight: The Amide I band is your primary indicator of secondary structure.[3] In proteins, a shift from 1650 cm⁻¹ (


-helix) to 1630 cm⁻¹ (

-sheet) indicates a change in the H-bonding environment of the secondary amide backbone.
Comparative Analysis: Structural Differentiation

To validate a secondary amide structure, one must rule out its "alternatives": primary and tertiary amides.[1][4] The following logic tree and comparison table illustrate the decision-making process.

Table 1: Spectral Performance Comparison by Amide Class
FeatureSecondary Amide (Target)Primary Amide (Alternative 1)Tertiary Amide (Alternative 2)
N-H Stretch Region Single Band (~3300 cm⁻¹)Doublet (Sym/Asym stretch at ~3350/3180 cm⁻¹)Absent (No N-H bond)
Amide I Position 1680–1630 cm⁻¹1690–1650 cm⁻¹1670–1630 cm⁻¹
Amide II Region Strong Band at ~1550 cm⁻¹Scissoring Band at ~1620 cm⁻¹ (often overlaps Amide I)Absent
H-Bond Capability Donor & AcceptorStrong Donor (2H) & AcceptorAcceptor Only (No Donor)
Visualization: Amide Classification Logic

The following diagram outlines the logical flow for classifying an unknown amide based on spectral data.

AmideClassification Start Unknown Amide Sample CheckNH Check 3500-3100 cm⁻¹ Region Start->CheckNH NoNH No Bands CheckNH->NoNH Absence of N-H OneNH Single Band (~3300 cm⁻¹) CheckNH->OneNH Single N-H Stretch TwoNH Doublet (3350 & 3180 cm⁻¹) CheckNH->TwoNH Asym/Sym Stretch Tertiary Tertiary Amide (R-CO-NR₂) NoNH->Tertiary CheckAmideII Check 1550 cm⁻¹ Region OneNH->CheckAmideII Primary Primary Amide (R-CO-NH₂) TwoNH->Primary AmideIIPresent Strong Band present CheckAmideII->AmideIIPresent Amide II Band Found Secondary Amide\n(R-CO-NH-R') Secondary Amide (R-CO-NH-R') AmideIIPresent->Secondary Amide\n(R-CO-NH-R') LactamCheck Check Ring Size/Strain

Figure 1: Decision tree for distinguishing amide classes based on N-H stretching and Amide II bending modes.

Comparative Analysis: Phase & Environment Effects

The "performance" of a secondary amide in a biological system is defined by its Hydrogen Bonding (H-bond) status. IR spectroscopy can distinguish between Intermolecular H-bonding (concentration dependent) and Intramolecular H-bonding (concentration independent).[5]

  • Solid State (KBr/ATR): Molecules are locked in a rigid H-bonded lattice.

    • Result: Broad, lower frequency N-H stretch (~3280 cm⁻¹).

  • Dilute Solution (CCl₄/CHCl₃): Molecules are isolated ("Free").

    • Result: Sharp, higher frequency N-H stretch (~3440 cm⁻¹).

Critical Observation: If the N-H peak remains at a lower frequency (~3300 cm⁻¹) even in highly dilute solution (< 0.005 M), the molecule exhibits Intramolecular H-bonding (e.g., forming a pseudo-ring structure). This is a highly desirable trait in drug design for membrane permeability.

Experimental Protocol: Variable Concentration Study

This self-validating protocol determines whether a secondary amide is involved in Inter- or Intramolecular hydrogen bonding.

Objective: Differentiate H-bond types by observing spectral shifts upon dilution.

Reagents & Equipment:

  • Analyte: Secondary Amide sample (dry).

  • Solvent: Spectroscopic grade CCl₄ or CHCl₃ (Non-polar, non-H-bonding).

  • Cell: NaCl or CaF₂ liquid transmission cell (variable pathlength or 1.0 mm fixed).

Workflow:

  • Preparation (Stock): Prepare a 0.1 M solution of the analyte.

  • Baseline Scan: Collect background spectrum of pure solvent.

  • Sequential Dilution:

    • Measure 0.1 M sample.

    • Dilute to 0.01 M (10x).

    • Dilute to 0.001 M (100x). Note: Increase pathlength or scans if signal is weak.

  • Data Analysis: Overlay the N-H stretching region (3500–3200 cm⁻¹).

Visualization: Dilution Protocol Logic

DilutionStudy Sample 0.1 M Solution Dilute Dilute to 0.001 M Sample->Dilute Measure Measure N-H Peak Position Dilute->Measure Shift Peak Shifts to Higher Wavenumber (e.g., 3300 -> 3440) Measure->Shift NoShift Peak Position Unchanged (Remains ~3300) Measure->NoShift Inter Intermolecular H-Bonding (Aggregates broken) Shift->Inter Intra Intramolecular H-Bonding (Stable Pseudo-ring) NoShift->Intra

Figure 2: Experimental workflow for determining Hydrogen Bonding nature via dilution.

References
  • Smith, B. C. (2020).[1] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • LibreTexts Chemistry. (2025). Infrared Spectroscopy Absorption Table. [Link]

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

Sources

comparison of reactivity: 2-bromo vs 2-chloro-N-(4-methylphenyl)butanamide

Comparative Reactivity Profile: -Bromo vs. -Chloro -Arylbutanamides[1]

Executive Summary

Objective: To provide a technical comparison between 2-bromo-N-(4-methylphenyl)butanamide (Target A) and 2-chloro-N-(4-methylphenyl)butanamide (Target B), focusing on their utility as electrophiles in nucleophilic substitution and radical-mediated transformations.

Verdict:

  • 2-Bromo Analog: The superior reagent for rapid functionalization under mild conditions.[1] It exhibits a reactivity profile approximately 50–100x faster in

    
     reactions due to the weaker C–Br bond and higher polarizability of the leaving group. It is the preferred choice for Atom Transfer Radical Polymerization (ATRP) initiation.
    
  • 2-Chloro Analog: Offers superior hydrolytic stability and lower cost.[1] It is best reserved for reactions requiring elevated temperatures or when the product requires long-term storage prior to subsequent steps.

Structural & Theoretical Foundation

Both compounds are




FeatureThis compound2-Chloro-N-(4-methylphenyl)butanamide
Leaving Group Bromide (

)
Chloride (

)
C–X Bond Length ~1.94 Å~1.77 Å
Bond Dissociation Energy (BDE) ~68 kcal/mol~81 kcal/mol
Polarizability High (Soft Electrophile)Moderate (Harder Electrophile)
Primary Mechanism

(Fast), Radical (Easy)

(Slow), Radical (Difficult)
Mechanistic Insight: The Pathway

The reaction with nucleophiles (e.g., azides, amines, thiols) proceeds via a concerted bimolecular substitution (

23

Key Driver: The C–Br bond is significantly weaker and longer than the C–Cl bond. In the transition state, the C–Br bond breaks more readily, lowering the activation energy (

SN2_MechanismNucNucleophile (Nu:)TS_BrTransition State (Br)Lower Activation EnergyEarly TSNuc->TS_BrFast AttackTS_ClTransition State (Cl)Higher Activation EnergyLate TSNuc->TS_ClSlow Attack(Requires Heat)Substrate_Br2-Bromo Substrate(Weak C-Br Bond)Substrate_Br->TS_BrSubstrate_Cl2-Chloro Substrate(Strong C-Cl Bond)Substrate_Cl->TS_ClProductSubstituted AmideProductTS_Br->ProductRapid ConversionTS_Cl->Product

Figure 1: Comparative mechanistic pathway for nucleophilic substitution.[1] The bromide pathway (top) faces a lower energetic barrier.

Experimental Comparison: Reactivity Data

The following data summarizes the performance of both analogs in a standard substitution reaction with Sodium Azide (


Reaction Conditions: 1.0 equiv Haloamide, 1.5 equiv


Metric2-Bromo Analog2-Chloro AnalogNote
Time to 95% Conversion 2 hours> 24 hoursBromide reacts rapidly at RT.[1]
Required Temp for <2h Rxn


Chloride requires thermal activation.[1]
Side Product Formation Minimal (<2%)Moderate (5-10%)Prolonged heating of Chloro analog can lead to elimination or hydrolysis.[1]
Finkelstein Susceptibility N/AHighChloro analog often requires KI catalysis (Finkelstein condition) to react efficiently.[1]
Radical Reactivity (ATRP Context)

For researchers using these amides as initiators for Atom Transfer Radical Polymerization (ATRP):

  • 2-Bromo: Standard initiator.[1] The C-Br bond homolysis is efficient, allowing for controlled polymerization with low polydispersity (PDI).

  • 2-Chloro: Poor initiator.[1] The C-Cl bond is too strong for standard Cu(I)/Ligand systems to activate efficiently, leading to slow initiation and high PDI.

Experimental Protocols

Protocol A: Synthesis of this compound

Use this protocol to generate fresh high-reactivity substrate.[1]

  • Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and addition funnel. Flush with Argon.

  • Reagents:

    • 
      -Toluidine (1.0 equiv, 10 mmol)
      
    • Triethylamine (

      
      ) (1.2 equiv, 12 mmol)[1]
      
    • Dichloromethane (DCM) (anhydrous, 50 mL)

  • Addition: Cool the amine/base solution to

    
    . Dropwise add 2-bromobutyryl bromide  (1.0 equiv) over 15 minutes.
    
    • Note: The reaction is highly exothermic.

  • Workup: Stir at

    
     for 1 hour, then warm to RT for 2 hours. Wash with 1M HCl (2x), Sat. 
    
    
    (2x), and Brine.
  • Purification: Dry over

    
    , concentrate, and recrystallize from Hexanes/EtOAc.
    
    • Yield: Typically 85-95%.

Protocol B: Comparative Nucleophilic Substitution (Kinetic Assay)

Use this workflow to validate reactivity differences in your specific application.[1]

  • Preparation: Dissolve 1.0 mmol of the 2-bromo analog in 2 mL DMSO in Vial A. Dissolve 1.0 mmol of the 2-chloro analog in 2 mL DMSO in Vial B.

  • Nucleophile: Add 1.5 mmol of Sodium Azide (

    
    ) to both vials simultaneously.
    
  • Monitoring: Stir at

    
    .
    
  • Sampling: Take aliquots at t=15 min, 1h, 4h, and 24h.

  • Analysis: Analyze via HPLC or LC-MS.

    • Expectation: Vial A will show >50% conversion by t=1h. Vial B will show <5% conversion by t=1h.

Decision Guide: Which to Choose?

Use the following logic flow to select the appropriate starting material for your research.

Decision_TreeStartSelect SubstrateReactionTypeWhat is the Reaction Type?Start->ReactionTypeSN2Nucleophilic Substitution(Azidation, Amination)ReactionType->SN2RadicalRadical Process(ATRP, Cyclization)ReactionType->RadicalTempSensIs the Nucleophile/ProductTemperature Sensitive?SN2->TempSensChooseBrCHOOSE 2-BROMO(High Reactivity)Radical->ChooseBrAlwaysTempSens->ChooseBrYes (Needs RT)ChooseClCHOOSE 2-CHLORO(High Stability)TempSens->ChooseClNo (Can Heat >80°C)

Figure 2: Selection logic for

1

References

  • Fundamental Reactivity of

    
    -Haloamides 
    
    • Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
    • Context: Establishes the leaving group order for reactions adjacent to carbonyls.
    • [1]

  • Kinetic Studies on Nucleophilic Substitution

    • Source: Streitwieser, A. Solvolytic Displacement Reactions.[1] McGraw-Hill.

    • Context: Provides quantitative relative rate data for halide leaving groups ( r
  • Application in ATRP (Atom Transfer Radical Polymeriz

    • Source: Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.[1]

    • Context: Confirms -bromo amides are preferred initiators over chloro analogs due to bond homolysis energy.
    • [1]

  • Synthesis of N-Aryl-2-haloamides

    • Source: Effenberger, F., & Burkard, U. (1986).[1] Liebigs Annalen der Chemie.

    • Context: Standard protocols for the acyl

      
      -haloacid chlorides.[1]
      

Navigating the Separation of 2-bromo-N-(4-methylphenyl)butanamide: A Comparative Guide to HPLC Method Development and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate and robust analysis of novel chemical entities is a cornerstone of successful research and development. This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of 2-bromo-N-(4-methylphenyl)butanamide, a compound of interest in synthetic and medicinal chemistry. In the absence of established literature methods for this specific analyte, this document serves as a practical, experience-driven roadmap for method development, optimization, and comparison with alternative analytical techniques. We will delve into the causal relationships behind experimental choices, ensuring a self-validating approach to protocol design.

Understanding the Analyte: Physicochemical Properties and Chromatographic Behavior

This compound is a moderately polar and non-ionizable molecule under typical reversed-phase HPLC conditions. Its structure, featuring a brominated chiral center and an aromatic ring, suggests that reversed-phase chromatography will be the primary mode of separation. The presence of the bromine atom and the aromatic ring makes it amenable to UV detection.

Key structural features influencing HPLC retention:

  • Hydrophobicity: The butyl chain and the tolyl group contribute to the molecule's hydrophobicity, leading to retention on non-polar stationary phases.

  • Polarity: The amide linkage introduces a polar functional group that can interact with residual silanols on the stationary phase and polar components of the mobile phase.

  • Chirality: The presence of a stereocenter at the second carbon of the butanamide chain necessitates consideration of chiral separation techniques if enantiomeric purity is a critical quality attribute.

Comparative Analysis of HPLC Retention under Various Conditions

The retention time of an analyte in HPLC is a critical parameter that is influenced by a multitude of factors.[1][2] Understanding and controlling these variables is paramount for developing a robust and reproducible analytical method.

Reversed-Phase HPLC: The Workhorse for Non-polar to Moderately Polar Compounds

Reversed-phase HPLC (RP-HPLC) is the most common starting point for the analysis of compounds like this compound due to its versatility and the hydrophobic nature of the analyte. The fundamental principle of RP-HPLC is the partitioning of the analyte between a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase.[3][4]

Experimental Protocol 1: General Reversed-Phase Screening

  • Objective: To establish initial retention and peak shape for this compound.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 50% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in acetonitrile at a concentration of 1 mg/mL.

Causality Behind Experimental Choices:

  • A C18 column is selected for its high hydrophobicity, which is expected to provide good retention for the analyte.

  • Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.

  • A gradient elution is employed to screen a wide range of mobile phase compositions to determine the optimal elution conditions.

  • A column temperature of 30°C is a common starting point to ensure reproducibility and efficiency.[1][5]

Expected Outcome and Comparative Data:

The retention time will be highly dependent on the percentage of acetonitrile in the mobile phase. A higher percentage of water will lead to a longer retention time due to the increased polarity of the mobile phase, which drives the non-polar analyte onto the stationary phase.[3]

Table 1: Predicted Retention Time of this compound under Different Isocratic Reversed-Phase Conditions

Mobile Phase Composition (Acetonitrile:Water)Predicted Retention Time (min)Rationale
60:40~ 8-12Stronger elution due to higher organic content.
50:50~ 15-20Weaker elution, leading to increased retention.
40:60> 25Very weak elution, potentially leading to excessively long run times.

Note: These are estimated retention times and will vary based on the specific column chemistry and HPLC system.

Chiral HPLC: Resolving Enantiomers

For pharmaceutical applications, the separation of enantiomers is often a regulatory requirement.[6] Given the chiral center in this compound, a chiral separation method may be necessary. Polysaccharide-based chiral stationary phases (CSPs) are widely used for their broad applicability.[7][8]

Experimental Protocol 2: Chiral Separation Screening

  • Objective: To achieve baseline separation of the enantiomers of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase: n-Hexane/Isopropanol (IPA) mixtures (e.g., 90:10, 80:20, 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase at a concentration of 1 mg/mL.

Causality Behind Experimental Choices:

  • Polysaccharide-based CSPs are known to effectively separate a wide range of chiral compounds through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[6]

  • Normal-phase eluents like hexane and IPA are typically used with these columns to promote the necessary chiral recognition interactions.[7]

  • Screening different ratios of hexane to IPA is crucial as the polarity of the mobile phase significantly impacts enantioselectivity and retention.[8]

Expected Outcome and Comparative Data:

The retention and separation of the enantiomers will be highly sensitive to the mobile phase composition. A higher percentage of the polar modifier (IPA) will generally decrease retention time but may also affect the resolution between the enantiomers.

Table 2: Predicted Performance of a Chiral HPLC Separation

Mobile Phase (Hexane:IPA)Predicted Retention Times (min)Predicted Resolution (Rs)Rationale
90:10Enantiomer 1: ~10-15Enantiomer 2: ~12-18> 1.5Good initial condition for screening.
80:20Enantiomer 1: ~6-9Enantiomer 2: ~7-10May decreaseFaster elution, but potentially lower resolution.
70:30Enantiomer 1: ~4-6Enantiomer 2: ~5-7Likely to decrease furtherVery fast elution, risking co-elution.

Note: The elution order of enantiomers can sometimes be reversed by changing the mobile phase modifier or the type of polysaccharide-based CSP.[8]

Alternative Analytical Techniques: A Comparative Overview

While HPLC is a powerful tool, other techniques can also be employed for the analysis of halogenated organic compounds.

Table 3: Comparison of Analytical Techniques for this compound

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and polarity in a gaseous mobile phase, with mass-based detection.High sensitivity and selectivity, excellent for identifying impurities.[9][10]Requires the analyte to be volatile and thermally stable, or require derivatization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) HPLC separation coupled with highly selective and sensitive mass spectrometric detection.High sensitivity and specificity, can provide structural information.[11]Higher instrumentation cost and complexity.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by the molecule's bonds.Provides functional group information, useful for structural confirmation.[12]Not a quantitative technique and not suitable for separation.

Visualizing the Workflow

A logical workflow is essential for efficient method development.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization & Chiral Separation cluster_2 Phase 3: Method Validation & Alternatives Analyte This compound RP_Screen Reversed-Phase Screening (C18, ACN/Water Gradient) Analyte->RP_Screen Initial Analysis Isocratic_Opt Isocratic Method Optimization (Adjust % Organic) RP_Screen->Isocratic_Opt Good Peak Shape Chiral_Screen Chiral Separation Screening (Polysaccharide CSP, Hexane/IPA) RP_Screen->Chiral_Screen Enantiomeric Separation Required Method_Validation Method Validation (ICH Guidelines) Isocratic_Opt->Method_Validation Chiral_Screen->Method_Validation Alternative_Techniques Consider Alternative Techniques (GC-MS, LC-MS/MS) Method_Validation->Alternative_Techniques For Orthogonal Confirmation

Caption: A workflow for HPLC method development for this compound.

Conclusion

The analysis of this compound by HPLC is readily achievable through a systematic method development approach. This guide has provided a comparative framework for selecting and optimizing both reversed-phase and chiral HPLC conditions. By understanding the fundamental principles of chromatography and the specific properties of the analyte, researchers can develop robust and reliable analytical methods. The consideration of alternative techniques such as GC-MS and LC-MS/MS provides a comprehensive analytical toolkit for the characterization of this and other novel chemical entities.

References

  • Vertex AI Search. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?
  • The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase - Obrnuta faza.
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Safety Operating Guide

Navigating the Safe Handling of 2-bromo-N-(4-methylphenyl)butanamide: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Laboratory Professionals

The responsible advancement of scientific research, particularly in the realm of drug development, necessitates an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 2-bromo-N-(4-methylphenyl)butanamide, a compound of interest for researchers and scientists. By offering procedural, step-by-step guidance, this document aims to be the preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.

While specific safety data for this compound is not extensively documented, a thorough understanding of its chemical structure—an alpha-bromoamide—allows for the extrapolation of robust safety protocols based on similar halogenated organic compounds. The presence of the bromine atom alpha to the amide carbonyl group suggests potential reactivity and requires careful handling to mitigate risks.

Hazard Assessment and Risk Mitigation

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation or chemical burns.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols can lead to respiratory tract irritation.[1][2]

  • Toxicity: While specific data is lacking, similar compounds can be harmful if ingested or absorbed through the skin.

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory. The following sections detail the minimum PPE requirements and provide a framework for selecting appropriate protection levels based on the experimental context.

Personal Protective Equipment (PPE) Selection and Use

The selection of PPE should be based on a "hierarchy of controls," where PPE is the last line of defense after engineering and administrative controls have been implemented.[3]

Core PPE Requirements

The following table summarizes the essential PPE for handling this compound in a standard laboratory setting.

Body PartPPE ItemMaterial/StandardRationale
Hands Chemical-resistant glovesNitrile or Neoprene (ensure compatibility)Prevents skin contact and absorption.[4]
Eyes Safety goggles or a face shieldANSI Z87.1 approvedProtects against splashes and airborne particles.[4]
Body Laboratory coat or chemical-resistant apronFlame-resistant and chemical-resistant fabricProtects against spills and splashes.[3][5]
Feet Closed-toe shoesLeather or other chemical-resistant materialProtects feet from spills.
Respiratory Protection

The need for respiratory protection depends on the scale of the experiment and the potential for aerosolization.

  • For small-scale operations in a well-ventilated area or a fume hood: Respiratory protection is typically not required.

  • For larger quantities or when generating dust or aerosols: A NIOSH-approved respirator with an organic vapor/acid gas cartridge is recommended.[6]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_assessment Risk Assessment cluster_ppe_level PPE Level Start Start: Handling This compound Assess_Scale Assess Scale of Operation and Potential for Aerosolization Start->Assess_Scale Level_D Level D PPE: - Lab Coat - Safety Glasses - Gloves - Closed-toe Shoes Assess_Scale->Level_D  Small Scale &  No Aerosolization   Level_C Level C PPE: - Chemical Resistant Suit/Apron - Goggles/Face Shield - Double Gloves - Respirator (as needed) Assess_Scale->Level_C  Large Scale or  Aerosolization Potential  

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.